molecular formula C15H11Cl2NOS B1371802 N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide CAS No. 952182-61-5

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide

Cat. No.: B1371802
CAS No.: 952182-61-5
M. Wt: 324.2 g/mol
InChI Key: FTUPCPTWAJCIFE-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and phenyl groups attached to a thioxopropanamide backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide typically involves the reaction of 3,4-dichloroaniline with a suitable thioxopropanamide precursor under controlled conditions. One common method involves the acylation of 3,4-dichloroaniline with a thioxopropanamide derivative in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-3-phenyl-2-thioxopropanamide is unique due to its thioxopropanamide backbone, which imparts distinct chemical properties and reactivity compared to similar compounds like propanil and diuron. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-phenyl-2-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-12-7-6-11(9-13(12)17)18-15(19)14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPCPTWAJCIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=S)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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